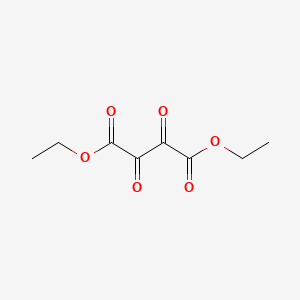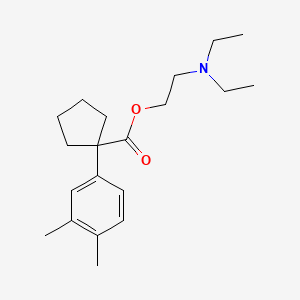
Metcaraphen
Descripción general
Descripción
Metcaraphen is a novel compound that has gained attention from the scientific community due to its potential as a research tool. This compound has unique properties that make it useful in various scientific applications.
Mecanismo De Acción
Metcaraphen acts as a selective antagonist of the serotonin 5-HT2A receptor. It binds to the receptor and prevents the binding of serotonin, which is the natural ligand of the receptor. This results in a decrease in the receptor's activity and a reduction in the downstream signaling pathways that are activated by the receptor.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Metcaraphen are dependent on the specific application and experimental conditions. In general, it has been shown to decrease the activity of the 5-HT2A receptor and reduce the downstream signaling pathways that are activated by the receptor. This can lead to changes in neurotransmitter release, neuronal excitability, and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Metcaraphen is its selectivity for the 5-HT2A receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological and pathological processes. However, one limitation of Metcaraphen is its relatively low potency compared to other 5-HT2A receptor antagonists. This can make it challenging to achieve the desired level of receptor blockade in some experiments.
Direcciones Futuras
There are several future directions for research with Metcaraphen. One area of interest is the role of the 5-HT2A receptor in psychiatric disorders such as schizophrenia and depression. Metcaraphen could be used to investigate the effects of drugs that target this receptor in these disorders. Another area of interest is the development of more potent and selective 5-HT2A receptor antagonists based on the structure of Metcaraphen. These compounds could be used to further investigate the role of this receptor in various physiological and pathological processes.
Conclusion
Metcaraphen is a promising research tool that has unique properties that make it useful in various scientific applications. Its selectivity for the 5-HT2A receptor allows researchers to specifically target this receptor and investigate its role in various physiological and pathological processes. While there are some limitations to its use, there are also many future directions for research with this compound.
Aplicaciones Científicas De Investigación
Metcaraphen has been used in various scientific applications, including neuroscience, pharmacology, and biochemistry. In neuroscience, it has been used to study the role of the serotonin 5-HT2A receptor in the brain. In pharmacology, it has been used to investigate the effects of drugs on the 5-HT2A receptor. In biochemistry, it has been used to study the interactions between proteins and ligands.
Propiedades
IUPAC Name |
2-(diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2/c1-5-21(6-2)13-14-23-19(22)20(11-7-8-12-20)18-10-9-16(3)17(4)15-18/h9-10,15H,5-8,11-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXHGLCYRMTHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC(=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204647 | |
| Record name | Metcaraphen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Metcaraphen | |
CAS RN |
561-79-5 | |
| Record name | Metcaraphen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metcaraphen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METCARAPHEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00LX015OW8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



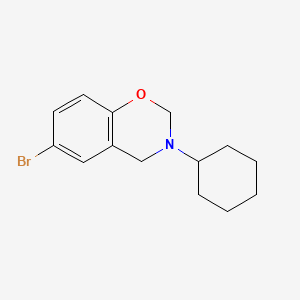
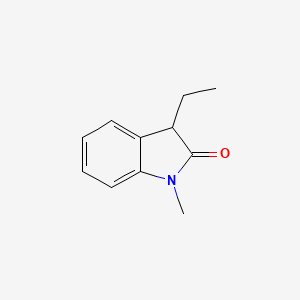

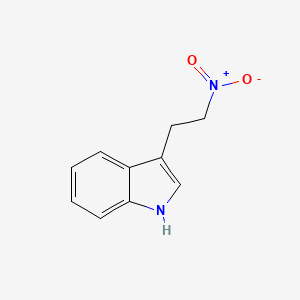

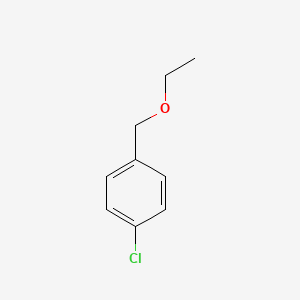
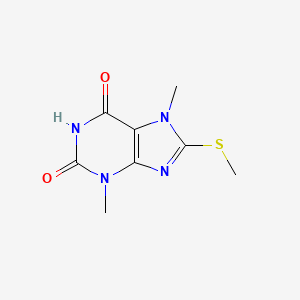


![3-(Piperidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B1615908.png)

